molecular formula C23H25NO4 B1218114 Dioncopeltine A CAS No. 60158-81-8

Dioncopeltine A

Cat. No. B1218114
CAS RN: 60158-81-8
M. Wt: 379.4 g/mol
InChI Key: ZQSUAGVTKAZDJV-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dioncopeltine A is an isoquinoline alkaloid that is the biaryl resulting from substitution of the hydrogen at the 7-position of (1R,3R)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol by a 1-hydroxy-6-(hydroxymethyl)-8-methoxynaphthalen-5-yl group. It is a naphthylisoquinoline alkaloid found in Triphyophyllum peltatum. It has a role as an antimalarial and a metabolite. It is an isoquinoline alkaloid and a member of isoquinolines.

Scientific Research Applications

Alkaloid Characteristics and Synthesis

Dioncopeltine A is an alkaloid isolated from Triphyophyllum peltatum. It's closely related to dioncophylline A and has been characterized using various spectroscopic methods. Its structure was confirmed by X-ray crystallography, and it's notable for being transformable into O-methyl-dioncopophylline A. Dioncolactone A, another alkaloid that can be transformed into dioncopeltine A, is the first naturally occurring representative of a novel type of ‘axially prostereogenic’ biaryl alkaloids (Bringmann et al., 1991).

Antimalarial Properties

Dioncopeltine A has shown significant antimalarial properties. In studies involving Plasmodium berghei-infected mice, it almost totally suppressed parasitemia. The compound displayed high levels of activity, showing promising potential as an antimalarial agent (François et al., 1997).

Synthetic Derivatives and Antiplasmodial Activity

Jozipeltine A, a dimer of dioncopeltine A, was synthesized and studied for its antiplasmodial and antiviral activities. This synthetic derivative provides insights into the structure-activity relationships within this class of bioactive compounds (Bringmann et al., 2000).

Analytical Techniques in Studying Dioncopeltine A

Deep-UV resonance Raman microscopy has been utilized for tracing dioncopeltine A in Triphyophyllum peltatum. This method showed high sensitivity and selectivity, enabling the identification of dioncopeltine A in different plant parts, which is significant for the development of new antimalarials and plant science (Frosch et al., 2007).

New Alkaloids and Antimalarial Activity

5'-O-demethyldioncophylline A, a new alkaloid isolated from Triphyophyllum peltatum, was derived from dioncopeltine A. It demonstrated antimalarial activity against Plasmodium falciparum, contributing to the growing evidence of the antimalarial potential of dioncopeltine A and its derivatives (Bringmann et al., 1998).

Additional Research

  • The effectiveness of dioncopeltine A and other naphthylisoquinoline alkaloids against Plasmodium berghei was also confirmed in vitro, showing significant activity comparable to that found against erythrocytic forms of Plasmodium falciparum (François et al., 1995).
  • A joint total synthesis of dioncolactone A, dioncopeltine A, and 5′-O-demethyldioncophylline A was achieved, showcasing the complexity and potential of these alkaloids in antimalarial drug development (Bringmann et al., 1999).

properties

CAS RN

60158-81-8

Product Name

Dioncopeltine A

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

(1R,3R)-7-[5-hydroxy-2-(hydroxymethyl)-4-methoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol

InChI

InChI=1S/C23H25NO4/c1-12-9-14-7-8-17(23(27)20(14)13(2)24-12)21-15(11-25)10-19(28-3)22-16(21)5-4-6-18(22)26/h4-8,10,12-13,24-27H,9,11H2,1-3H3/t12-,13-/m1/s1

InChI Key

ZQSUAGVTKAZDJV-CHWSQXEVSA-N

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3CO)OC)O)O

SMILES

CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3CO)OC)O)O

Canonical SMILES

CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3CO)OC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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